1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid
Description
1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 4-position and a (2-methylpropoxy)carbonyl (isobutoxycarbonyl) substituent at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, receptor modulators, and prodrugs due to its dual functional groups (carboxylic acid and ester) .
Properties
IUPAC Name |
1-(2-methylpropoxycarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(2)7-16-11(15)12-5-3-9(4-6-12)10(13)14/h8-9H,3-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAMYYGDTFWZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a piperidine ring, which is known for its presence in many bioactive compounds. The addition of a carbonyl group enhances its reactivity and potential interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : There is ongoing research into its efficacy against cancer cell lines, with some studies reporting cytotoxic effects on specific types of cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could play a role in its therapeutic effects.
Antimicrobial Activity
A study conducted by Ghosh et al. (2014) evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL depending on the strain tested .
Anticancer Activity
In vitro tests have shown that the compound exhibits cytotoxic effects on human cancer cell lines. For example, research published in MDPI highlighted that derivatives of piperidine demonstrated varying degrees of inhibition against prostate and breast cancer cells, suggesting that modifications to the piperidine structure can enhance anticancer efficacy .
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer (PC3) | 15 |
| Breast Cancer (MCF7) | 20 |
| Colon Cancer (HCT116) | 25 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. Studies suggest that the compound may bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis in microbes.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving various piperidine derivatives, including our compound of interest, found that it was particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC of 16 µg/mL .
- Case Study on Cancer Cell Lines : An experimental study assessed the anticancer properties of this compound against several cell lines. The findings indicated that treatment with concentrations above 10 µM led to significant reductions in cell viability, particularly in prostate cancer cells .
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis and Drug Development
1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid is utilized as a building block in the synthesis of peptides and other biologically active compounds. Its structure allows for the introduction of chirality and functional groups, which are crucial for developing new drugs with specific therapeutic targets. For instance, it has been noted for its ability to act as an activator of ion channels, which is vital in the modulation of various physiological processes .
Chiral Building Blocks
The compound serves as a precursor in the synthesis of chiral amino acids and derivatives. Research has demonstrated that it can be combined with other amino acids to create new chiral N-Boc- and N-nosyl-dipeptides containing piperidine moieties. These compounds are essential for producing pharmaceuticals that require specific stereochemistry for efficacy .
Ion Channel Modulation
Biological Activity
The compound has been identified as an activator of ion channels, which are integral to numerous cellular functions such as muscle contraction, neurotransmission, and cardiac rhythm regulation. By influencing ion channel activity, this compound can potentially be used in therapies targeting conditions related to ion channel dysfunctions, such as epilepsy and cardiac arrhythmias .
Synthetic Pathways
Synthesis Techniques
Various synthetic pathways have been explored to create derivatives of this compound. These methods often involve the use of coupling reactions, protecting group strategies, and stereoselective approaches to introduce desired functionalities while maintaining high yields. For example, the compound can be synthesized through reactions involving N-Boc-protected piperidine derivatives, which allow for further modifications to enhance biological activity or pharmacokinetic properties .
Case Studies and Research Findings
Case Study: Synthesis of Chiral Compounds
Research highlighted the successful synthesis of new N-(aminocycloalkylene)amino acid derivatives using this compound as a key intermediate. The study reported high yields and purity levels for these chiral compounds, demonstrating the compound's utility in creating complex molecular architectures necessary for drug discovery .
Case Study: Ion Channel Research
In another study focusing on ion channel modulation, this compound was shown to significantly influence ion channel activity in vitro. These findings suggest its potential application in developing novel therapeutics aimed at treating disorders linked to ion channel abnormalities .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for peptide synthesis and drug development | Used in creating chiral dipeptides with therapeutic potential |
| Ion Channel Modulation | Activator of ion channels affecting physiological processes | Potential treatment options for epilepsy and arrhythmias |
| Synthetic Pathways | Various methods for synthesizing derivatives with high yields | Effective coupling reactions with piperidine derivatives |
| Chiral Compound Synthesis | Precursor for chiral amino acids and derivatives | High yield synthesis of new N-(aminocycloalkylene)amino acids |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-4-carboxylic acid derivatives are widely explored for their structural and functional diversity. Below is a comparative analysis of 1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid with key analogs:
Structural and Physicochemical Properties
<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Topological Polar Surface Area (TPSA) calculated for hydrogen-bonding capacity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
